2-nitro-N-pyridin-4-ylbenzamide
Description
2-Nitro-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a nitro group (-NO₂) at the 2-position of the benzamide core and a pyridin-4-yl substituent on the amide nitrogen.
Properties
CAS No. |
175653-47-1 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-nitro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-9-5-7-13-8-6-9)10-3-1-2-4-11(10)15(17)18/h1-8H,(H,13,14,16) |
InChI Key |
OVXOOHFWTAEGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Nitro Group Position
- 3-Nitro and 4-Nitro Derivatives : Compounds like 4-methyl-3-nitro-N-(2-pyridinylmethyl)benzamide and 4-nitro-N-(pyridin-2-yl)benzamide demonstrate how nitro positioning influences electronic properties. For example, 4-nitro groups enhance resonance stabilization, while 3-nitro groups may sterically hinder adjacent substituents.
b. Pyridinyl Substituent Position
- 4-Pyridinyl vs. 2-Pyridinyl : The pyridin-4-yl group in the target compound introduces distinct hydrogen-bonding and steric effects compared to pyridin-2-yl analogs. For instance, pyridin-4-yl lacks the ortho-directing effects seen in pyridin-2-yl derivatives, which could alter reactivity in substitution reactions .
c. Additional Substituents
Research Findings and Functional Implications
a. Crystallographic and Conformational Data
- 4-Nitrobenzoic Acid–N-(Pyrimidin-2-yl)aniline : X-ray studies reveal that nitro and pyridinyl/pyrimidinyl groups influence molecular planarity and packing. For example, mean C–C bond lengths in nitrobenzamides (~1.48 Å) and dihedral angles (e.g., C2–C3–C4–C5 = −0.3°) suggest moderate torsional strain in ortho-substituted derivatives .
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